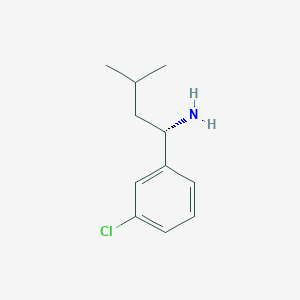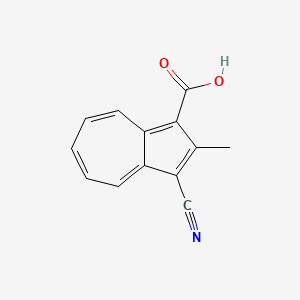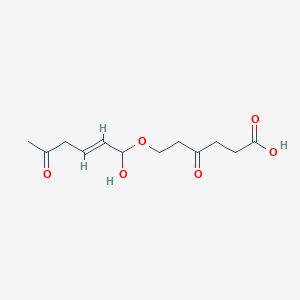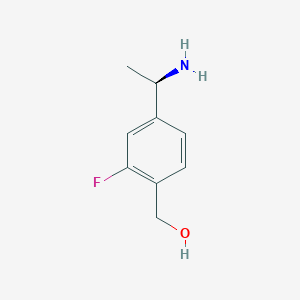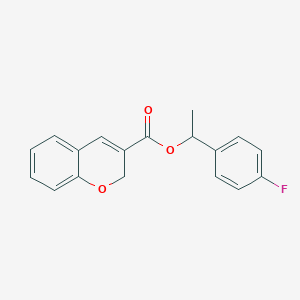
1-(4-fluorophenyl)ethyl 2H-chromene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Fluorophenyl)ethyl 2H-chromene-3-carboxylate is a compound that belongs to the class of chromenes, which are bicyclic oxygen heterocycles. Chromenes are known for their versatile biological profiles and have been widely used in pharmaceuticals, materials science, and organic synthesis . The presence of the 4-fluorophenyl group adds unique properties to this compound, making it a subject of interest in various scientific fields.
Méthodes De Préparation
The synthesis of 1-(4-fluorophenyl)ethyl 2H-chromene-3-carboxylate involves several steps. Industrial production methods often employ catalysts such as lipase in ionic liquids to enhance the yield and selectivity of the reaction .
Analyse Des Réactions Chimiques
1-(4-Fluorophenyl)ethyl 2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert the chromene ring to dihydrochromene derivatives using reducing agents such as sodium borohydride.
Common reagents used in these reactions include acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(4-Fluorophenyl)ethyl 2H-chromene-3-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential use in drug development, particularly for its anticancer and antimicrobial effects.
Mécanisme D'action
The mechanism of action of 1-(4-fluorophenyl)ethyl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as monoamine oxidase, leading to increased levels of neurotransmitters in the brain . It also interacts with cellular receptors, modulating signal transduction pathways that control cell growth and apoptosis.
Comparaison Avec Des Composés Similaires
1-(4-Fluorophenyl)ethyl 2H-chromene-3-carboxylate can be compared with other chromene derivatives, such as:
2H-chromene-3-carboxylate: Lacks the 4-fluorophenyl group, resulting in different biological activities.
4H-chromene-3-carboxylate: Has a different arrangement of the chromene ring, leading to variations in chemical reactivity and biological effects.
The presence of the 4-fluorophenyl group in this compound enhances its biological activity and stability, making it a unique and valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C18H15FO3 |
|---|---|
Poids moléculaire |
298.3 g/mol |
Nom IUPAC |
1-(4-fluorophenyl)ethyl 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C18H15FO3/c1-12(13-6-8-16(19)9-7-13)22-18(20)15-10-14-4-2-3-5-17(14)21-11-15/h2-10,12H,11H2,1H3 |
Clé InChI |
KCCCRIGAFOKAFE-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=C(C=C1)F)OC(=O)C2=CC3=CC=CC=C3OC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


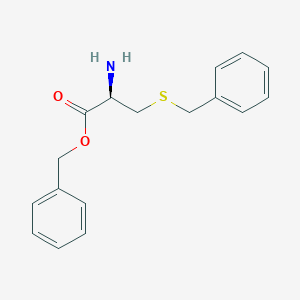
![Thieno[2,3-d]pyridazin-7-amine](/img/structure/B12946982.png)

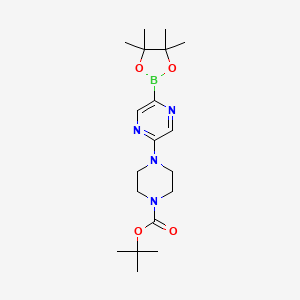
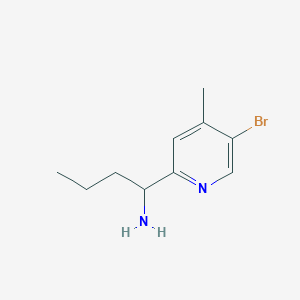
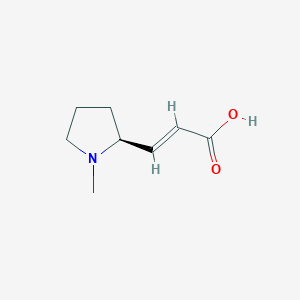
![O-(2-(1,2-Dihexanoyl-3-(7-oxo-11-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)undecanoyl)triazyl)ethyl) methanesulfonothioate](/img/structure/B12947031.png)


